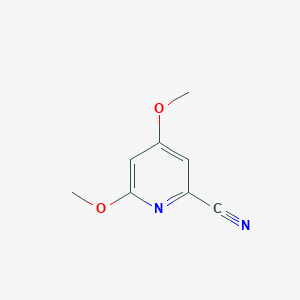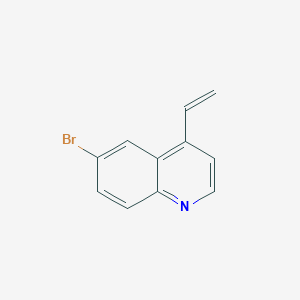
6-Bromo-4-vinylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-vinylquinoline is a chemical compound belonging to the quinoline family, characterized by a bromine atom at the 6th position and a vinyl group at the 4th position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-vinylquinoline typically involves the bromination of quinoline derivatives followed by vinylation. One common method includes the use of 4-bromaniline and ethyl propiolate as starting materials, with phosphorus trichloride as a catalyst . The reaction proceeds through a three-step process, resulting in the formation of the desired product with a high yield.
Industrial Production Methods: Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts have been explored to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-vinylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Coupling Reactions: The vinyl group allows for Suzuki-Miyaura and Heck coupling reactions, facilitating the formation of carbon-carbon bonds
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Heck Coupling: Employs palladium catalysts and quaternary ammonium salts as solid olefin precursors.
Major Products:
Substituted Quinoline Derivatives: Formed through substitution reactions.
Vinylated Products: Resulting from coupling reactions, useful in further synthetic applications.
Scientific Research Applications
6-Bromo-4-vinylquinoline has a broad range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-vinylquinoline involves its interaction with molecular targets through its bromine and vinyl groups. These functional groups facilitate binding to specific enzymes or receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways .
Comparison with Similar Compounds
6-Bromoquinoline: Lacks the vinyl group, making it less versatile in coupling reactions.
4-Vinylquinoline: Does not have the bromine atom, limiting its reactivity in substitution reactions.
3-Vinylquinoline: Similar structure but with the vinyl group at the 3rd position, affecting its chemical properties.
Uniqueness: 6-Bromo-4-vinylquinoline’s unique combination of a bromine atom and a vinyl group provides it with distinct reactivity and versatility in synthetic applications. This dual functionality makes it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C11H8BrN |
|---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
6-bromo-4-ethenylquinoline |
InChI |
InChI=1S/C11H8BrN/c1-2-8-5-6-13-11-4-3-9(12)7-10(8)11/h2-7H,1H2 |
InChI Key |
CRHCEMVJGSKSNW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C2C=C(C=CC2=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


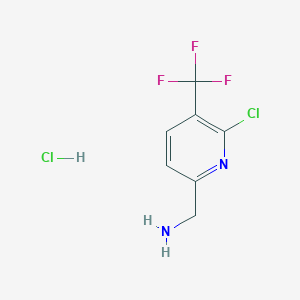
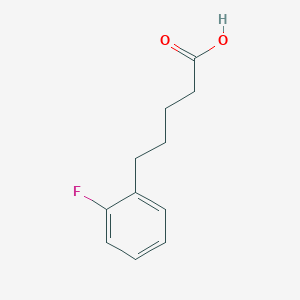
![Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675649.png)
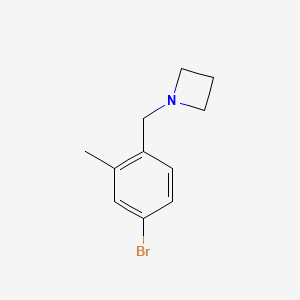

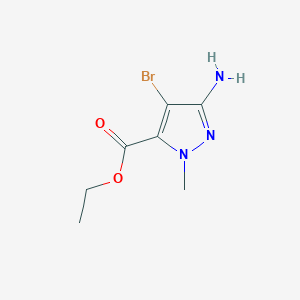

![2-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675687.png)
![Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13675694.png)
![Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675702.png)

![Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13675714.png)
